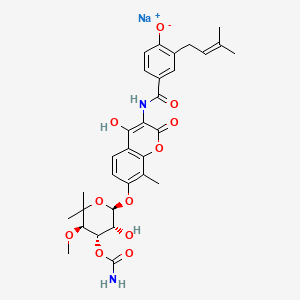
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone, also known as DPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPE is a quinoline derivative that has a unique chemical structure, which makes it an attractive compound for biomedical and pharmacological studies.
作用機序
The exact mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone is not fully understood, but it is believed to act through multiple pathways. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has been shown to inhibit the activity of various enzymes, including protein kinases and topoisomerases, which are involved in cell growth and proliferation. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the expression of genes involved in cell cycle regulation. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has also been shown to have neuroprotective effects, including the ability to prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
実験室実験の利点と制限
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has several advantages for lab experiments, including its unique chemical structure, which makes it an attractive compound for biomedical and pharmacological studies. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone. One potential direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to further elucidate its mechanism of action and explore its potential as a modulator of gene expression. Additionally, research could focus on developing new methods for synthesizing and purifying 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone, which could improve its utility as a research compound.
合成法
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an indole or tryptophan derivative with an aldehyde or ketone. Another method involves the reduction of a quinoline derivative with sodium borohydride. The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone requires expertise in organic chemistry and careful purification to obtain high yields of pure compound.
科学的研究の応用
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has also been investigated for its potential use as a therapeutic agent for cancer, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15(16-8-3-2-4-9-16)20-14-19(22)21-13-7-11-17-10-5-6-12-18(17)21/h2-6,8-10,12,15,20H,7,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNKDGJCJYOMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)

![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)

![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)


![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)